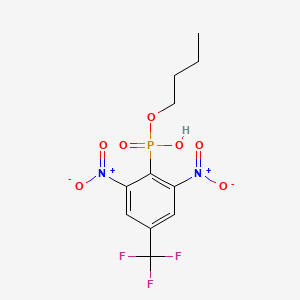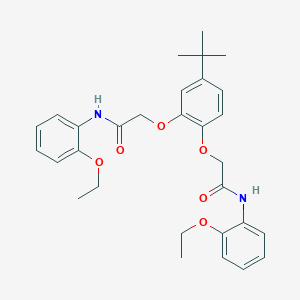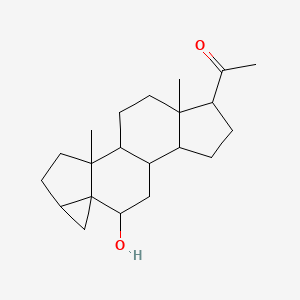
2,7-Dibromo-4-nitro-9h-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dibromo-4-nitro-9H-fluorene: is a halogenated polycyclic aromatic compound It is a derivative of fluorene, which is a fundamental structure in organic chemistry known for its stability and unique electronic properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-4-nitro-9H-fluorene typically involves multi-step reactions. One common method includes the bromination of fluorene to introduce bromine atoms at the 2 and 7 positions. This can be achieved using bromine in the presence of a catalyst such as iron or aluminum chloride. The nitration step involves introducing a nitro group at the 4 position, which can be done using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atoms in 2,7-Dibromo-4-nitro-9H-fluorene can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the fluorene core, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Tin(II) chloride in hydrochloric acid, room temperature.
Oxidation: Potassium permanganate in aqueous solution, elevated temperature.
Major Products:
Substitution: Formation of methoxy derivatives.
Reduction: Formation of 2,7-Dibromo-4-amino-9H-fluorene.
Oxidation: Formation of fluorenone derivatives.
科学研究应用
Chemistry: 2,7-Dibromo-4-nitro-9H-fluorene is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials with specific electronic properties.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities. For instance, the amino derivative of this compound has been studied for its potential as an anticancer agent.
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices
作用机制
The mechanism of action of 2,7-Dibromo-4-nitro-9H-fluorene and its derivatives depends on the specific application. In electronic devices, the compound acts as a hole-transporting material, facilitating the movement of positive charges through the device. In biological systems, the nitro and amino derivatives can interact with cellular components, potentially disrupting cellular processes and leading to anticancer effects.
相似化合物的比较
2,7-Dibromo-9H-fluorene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,7-Dibromo-4-amino-9H-fluorene: The amino group provides different reactivity and potential biological activity compared to the nitro group.
2,7-Dibromo-9,9-dioctylfluorene: The addition of alkyl groups enhances solubility and processability in industrial applications.
Uniqueness: 2,7-Dibromo-4-nitro-9H-fluorene stands out due to the presence of both bromine and nitro groups, which confer unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and in research exploring new biological activities.
属性
CAS 编号 |
1785-07-5 |
|---|---|
分子式 |
C13H7Br2NO2 |
分子量 |
369.01 g/mol |
IUPAC 名称 |
2,7-dibromo-4-nitro-9H-fluorene |
InChI |
InChI=1S/C13H7Br2NO2/c14-9-1-2-11-7(4-9)3-8-5-10(15)6-12(13(8)11)16(17)18/h1-2,4-6H,3H2 |
InChI 键 |
FTPVHHUIHJNXJN-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Benzene, hexakis[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]-](/img/structure/B11954176.png)
![Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B11954178.png)



![3,9-Bis(3-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B11954215.png)


